Methiomeprazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

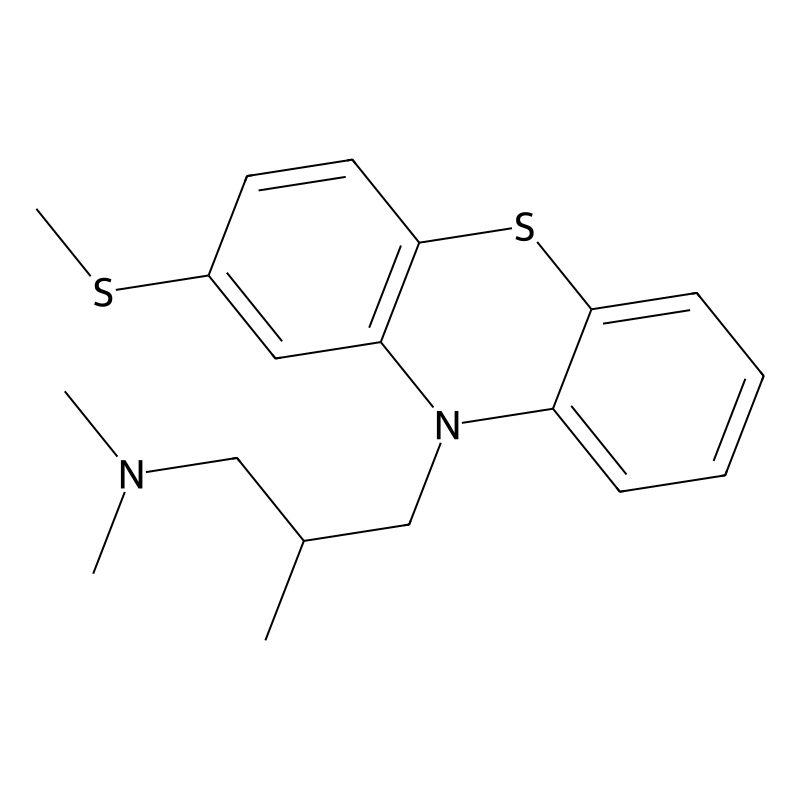

Methiomeprazine is a phenothiazine derivative primarily used as an antipsychotic and antiemetic agent. It is known for its sedative properties and is commonly prescribed in the treatment of various psychiatric disorders, including schizophrenia and severe anxiety. The compound acts by blocking dopamine receptors in the brain, which helps to alleviate symptoms associated with these conditions. Methiomeprazine is often administered in its hydrochloride form, enhancing its solubility and bioavailability.

In addition to metal ion complexation, methiomeprazine can participate in redox reactions, which may alter its pharmacological activity and stability under certain conditions.

The primary biological activity of methiomeprazine is its antipsychotic effect, which is attributed to its ability to antagonize dopamine D2 receptors in the central nervous system. This action helps to reduce psychotic symptoms such as hallucinations and delusions. Furthermore, methiomeprazine exhibits antiemetic properties by blocking serotonin receptors, which can alleviate nausea and vomiting associated with chemotherapy or other medical treatments. Its sedative effects also make it useful in managing agitation and anxiety in patients .

Methiomeprazine can be synthesized through various methods, typically involving the alkylation of phenothiazine derivatives. One common synthetic route includes:

- Starting Material: Phenothiazine.

- Alkylation: The phenothiazine is subjected to alkylation using appropriate alkyl halides.

- Cyclization: Further chemical modifications lead to the formation of methiomeprazine.

The synthesis may also involve the use of catalysts or specific reaction conditions to enhance yield and purity .

Methiomeprazine has several clinical applications:

- Antipsychotic Treatment: Used primarily for managing schizophrenia and other psychotic disorders.

- Antiemetic Agent: Effective in preventing nausea and vomiting, especially in patients undergoing chemotherapy.

- Sedative: Utilized in acute care settings to manage agitation and anxiety.

In addition to these therapeutic uses, methiomeprazine's ability to form complexes with metal ions has made it valuable in analytical chemistry for trace metal determination .

Studies have shown that methiomeprazine interacts with various neurotransmitter systems beyond dopamine, including serotonin and histamine receptors. These interactions contribute to its diverse pharmacological profile but also raise concerns about potential side effects such as sedation, hypotension, and extrapyramidal symptoms. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects .

Methiomeprazine shares structural similarities with several other compounds within the phenothiazine class. Here are some notable comparisons:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Chlorpromazine | Antipsychotic properties; dopamine antagonism | More potent sedative effects |

| Thioridazine | Similar receptor activity; used for schizophrenia | Higher risk of cardiac side effects |

| Perphenazine | Antipsychotic; affects dopamine pathways | Less sedative compared to methiomeprazine |

Methiomeprazine's uniqueness lies in its specific affinity for serotonin receptors alongside dopamine antagonism, providing a broader spectrum of action against psychotic symptoms while also addressing nausea effectively.

Methiomeprazine exhibits variable thermodynamic stability depending on environmental conditions, with stability characteristics derived from both computational predictions and experimental observations. The compound demonstrates a predicted boiling point of 480.8 ± 45.0 °C, indicating substantial thermal stability under normal atmospheric conditions [1]. This high boiling point suggests strong intermolecular forces within the crystalline structure, likely attributed to the phenothiazine core's extended conjugated system and the presence of sulfur atoms that can participate in various intermolecular interactions [2].

The predicted density of 1.20 ± 0.1 g/cm³ provides insight into the molecular packing efficiency and structural compactness of methiomeprazine [3] [1]. This density value is consistent with organic compounds containing aromatic ring systems and heteroatoms, indicating moderate molecular packing density that contributes to the compound's stability profile.

Storage stability studies reveal that methiomeprazine maintains chemical integrity under controlled conditions, with powder formulations stable for three years at -20°C and solution formulations stable for one year at -80°C [3]. These stability parameters suggest susceptibility to thermal degradation and potential oxidative processes, particularly in solution phase where molecular mobility and oxygen exposure are increased.

The compound's stability relationship with polymorphic forms remains unexplored in the current literature, though the presence of a chiral center (one undefined stereocenter) suggests potential for different enantiomeric forms with varying thermodynamic stabilities [2]. The formal charge of zero indicates a neutral molecule under standard conditions, which contributes to overall thermodynamic stability by minimizing electrostatic repulsion forces [2].

Solvation Dynamics and Partition Coefficients

Methiomeprazine demonstrates limited aqueous solubility, with water solubility estimated at approximately 0.942 mg/L based on structural analogs [4]. This low aqueous solubility is consistent with the compound's lipophilic nature, evidenced by its phenothiazine core structure and alkyl substituents [5]. The topological polar surface area of 57.1 Ų indicates moderate polarity, with the nitrogen atoms and sulfur atoms contributing to the polar surface area calculation [2].

The predicted pKa value of 9.32 ± 0.28 suggests that methiomeprazine behaves as a weak base under physiological conditions [1]. This basicity is attributed to the tertiary amine group in the propyl side chain, which can accept protons in aqueous solution. The relatively high pKa value indicates that the compound exists predominantly in its neutral form at physiological pH, influencing its partition behavior between aqueous and lipid phases.

Solvation dynamics are influenced by the compound's ability to form hydrogen bonds through the nitrogen atoms and potential π-π stacking interactions through the aromatic phenothiazine system [6]. The presence of the methylsulfanyl group at position 2 of the phenothiazine ring system provides additional lipophilic character, enhancing partitioning toward organic phases [2].

Partition coefficient measurements have been indirectly assessed through chromatographic behavior, with Kovats retention indices of 2685 and 2699.4 on different stationary phases [2]. These values indicate strong retention on nonpolar stationary phases, consistent with significant lipophilic character and suggesting favorable partitioning toward organic solvents over aqueous media.

Spectroscopic Fingerprints (Ultraviolet-Visible, Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Ultraviolet-Visible Spectroscopy

Methiomeprazine exhibits characteristic ultraviolet-visible absorption properties through its metal complexation behavior. The compound forms stable complexes with palladium(II) and gold(III) ions, demonstrating distinct absorption maxima that serve as spectroscopic fingerprints [7] [8]. The palladium complex shows maximum absorption at 480 nm with a molar absorptivity of 3.55 × 10³ L mol⁻¹ cm⁻¹, while the gold complex exhibits maximum absorption at 635 nm with a significantly higher molar absorptivity of 1.45 × 10⁴ L mol⁻¹ cm⁻¹ [7] [8].

These spectroscopic properties enable simultaneous determination of palladium and gold in analytical applications, with the differential absorption characteristics providing selectivity for each metal ion [7] [8]. The absorption spectrum characteristics reflect the electronic transitions within the phenothiazine chromophore system, modified by coordination with metal centers.

Infrared Spectroscopy

Infrared spectroscopic analysis of methiomeprazine reveals characteristic absorption bands corresponding to functional groups within the molecular structure. The phenothiazine ring system produces characteristic aromatic carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region, while the methylsulfanyl group contributes sulfur-carbon stretching modes [7]. The tertiary amine functionality in the propyl side chain exhibits characteristic carbon-nitrogen stretching vibrations and methyl group deformation modes.

Mid-infrared analysis provides structural fingerprint information, with the compound exhibiting stability in the reagent form for two months when stored under appropriate conditions [9]. The spectroscopic stability indicates minimal degradation of functional groups under proper storage conditions.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance analysis of methiomeprazine and its metabolites has been documented using ¹H NMR spectroscopy at 200 MHz [10]. The technique enables identification of hydroxylated metabolites and provides detailed structural information about the phenothiazine ring system and substituent positions. The NMR spectroscopic data reveal characteristic chemical shifts corresponding to aromatic protons of the phenothiazine core, methyl protons of the methylsulfanyl group, and aliphatic protons of the propyl side chain.

The nuclear magnetic resonance fingerprint enables differentiation between methiomeprazine and its structural analogs, with specific chemical shift patterns providing unambiguous identification [10]. The technique has proven valuable for metabolic studies and structural confirmation of synthetic intermediates.

Mass Spectrometry

Mass spectrometric analysis of methiomeprazine employs various ionization techniques including electrospray ionization and electron impact ionization . The molecular ion peak appears at m/z 344, corresponding to the molecular weight of the compound [12]. Fragmentation patterns provide structural information, with characteristic losses corresponding to the dimethylamino group and portions of the propyl side chain.

Liquid chromatography-mass spectrometry methods have been developed for forensic applications and analytical determination in biological samples . The mass spectrometric behavior includes formation of protonated molecular ions [M+H]⁺ at m/z 345 and various adduct ions including [M+Na]⁺ and [M+K]⁺ [12]. The fragmentation patterns provide diagnostic information for structural confirmation and quantitative analysis.

Electrochemical Behavior and Redox Properties

Methiomeprazine exhibits characteristic electrochemical behavior consistent with phenothiazine derivatives, demonstrating reversible oxidation processes at moderate potentials. The compound undergoes one-electron oxidation to form a radical cation, following the general electrochemical pattern observed for phenothiazine-based compounds [13] [14]. This oxidation process occurs with formation of a blue radical cation species, characteristic of phenothiazine derivatives [9].

The electrochemical oxidation potential provides insight into the electron-donating properties of the phenothiazine system, with the methylsulfanyl substituent at position 2 influencing the oxidation potential through electronic effects [14]. The oxidation process is affected by the aggregation state of the compound, with micellization behavior influencing the apparent oxidation potential [13].

Redox properties of methiomeprazine include the ability to act as a one-electron donor, with the oxidation process being pH-dependent due to the presence of the tertiary amine functionality [9]. The compound demonstrates stability of the radical cation form under appropriate conditions, with the half-life of the oxidized species being influenced by environmental factors including pH, temperature, and the presence of nucleophiles [13].

The electrochemical behavior includes formation of both dihydroxy species and substituted benzoquinone products under oxidative conditions, similar to other hydroxylated phenothiazine derivatives [14]. The oxidation potential values place methiomeprazine within the range typical for tricyclic psychoactive compounds, with the specific value influenced by the substituent pattern and electronic effects of the methylsulfanyl group [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

69QK93RS6Q

3DEP0MVZ0Z

Other CAS

1057-84-7

Wikipedia

Dates

2: ROBIN BA. Clinical appraisal of methiomeprazine, a new antiemetic. Med Ann Dist Columbia. 1960 Dec;29:683-5. PubMed PMID: 13742246.